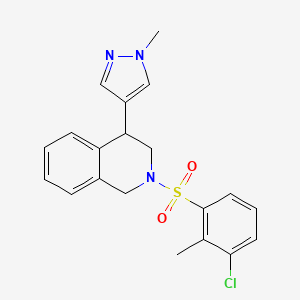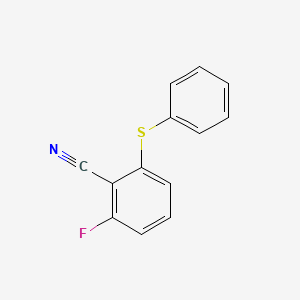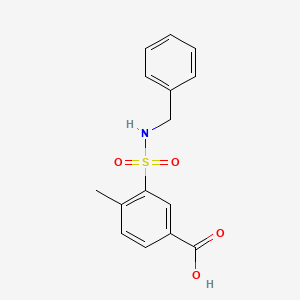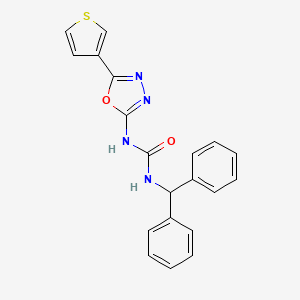
2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile is involved in the synthesis of various chemically significant compounds. For instance, it has been used in the synthesis of α-Benzylthiobenzimidazoleacetonitriles, a process that includes chemoselective reduction and methylation steps (Sadhu, Rao, & Dubey, 2016).
Biological and Antimicrobial Properties
- Research has shown that derivatives of this compound demonstrate significant antimicrobial activity. A study synthesized and evaluated novel derivatives for their in vitro antimicrobial effectiveness against various bacterial genera, showcasing profound antimicrobial properties (Sharma et al., 2012).
DNA Interaction and Anticancer Potential
- Certain 1H-benzimidazole derivatives, including those related to this compound, have been found to act as inhibitors of mammalian type I DNA topoisomerases. This suggests potential utility in cancer treatment and pharmacology (Alpan, Gunes, & Topçu, 2007).
Synthesis of Heterocycles
- This compound has been used in the synthesis of various heterocycles, an important class of compounds in medicinal chemistry and drug development. For example, it's used in creating trifluoromethyl-substituted heterocycles and dihydro-1H-pyrroles (Sokolov & Aksinenko, 2011).
Molecular Docking and Computational Studies
- In recent years, computational methods like molecular docking and Density Functional Theory (DFT) calculations have been employed to understand the interactions and properties of compounds like this compound. These studies are crucial in predicting drug likeness and biological activity (El Foujji et al., 2021).
Corrosion Inhibition
- Benzimidazole derivatives have also been explored as corrosion inhibitors, a field important in industrial chemistry. They show potential in protecting metals like steel in acidic environments, which is crucial in industrial maintenance and longevity (Yadav, Behera, Kumar, & Sinha, 2013).
Mécanisme D'action
Target of Action
The primary targets of 2-(1H-Benzimidazol-2-yl)-3-methylbut-2-enenitrile, also known as 2-(1H-1,3-BENZODIAZOL-2-YL)-3-METHYLBUT-2-ENENITRILE, are parasitic infections caused mainly by the species Trichinella spiralis . The compound has been shown to have anthelmintic activity against these parasites .
Mode of Action
The compound interacts with its targets by disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of the cell division process is detrimental to the parasites, leading to their death .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and oxidative stress . It has been found to react with various free radicals, indicating its role in the antioxidant pathway . The compound’s ability to disrupt cell division suggests that it also affects the cell cycle pathway .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability
Result of Action
The result of the compound’s action is the death of parasitic larvae . It has been shown to have 100% effectiveness in killing parasitic larvae after a 24-hour incubation period . Additionally, the compound has demonstrated marked antineoplastic activity in low micromolar concentrations in both screened in vitro tumor models .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the pH of the environment , as it has been shown to have different radical scavenging abilities in polar and nonpolar media
Analyse Biochimique
Biochemical Properties
It is known that benzimidazole derivatives can interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .
Cellular Effects
Some benzimidazole derivatives have been shown to have antiparasitic and antioxidant activity , suggesting that this compound may also influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzimidazole derivatives can disrupt microtubule formation in cells , which could be one of the ways this compound exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
Some benzimidazole derivatives have been used as catalysts in the synthesis of other compounds, suggesting that this compound may also have stability and long-term effects on cellular function .
Dosage Effects in Animal Models
Some benzimidazole derivatives have shown antineoplastic activity in low micromolar concentrations in in vitro tumor models , suggesting that this compound may also have dosage-dependent effects .
Metabolic Pathways
Benzimidazole derivatives are known to interact with various enzymes and cofactors , suggesting that this compound may also be involved in certain metabolic pathways .
Transport and Distribution
Some benzimidazole derivatives have been shown to have good cell permeability , suggesting that this compound may also be transported and distributed within cells and tissues .
Subcellular Localization
Some benzimidazole derivatives have been shown to interact with microtubules , suggesting that this compound may also localize to specific compartments or organelles within the cell .
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-8(2)9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQBOJSTBJSEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C1=NC2=CC=CC=C2N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Nitro-[2]naphthoic acid](/img/structure/B3005698.png)

![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B3005700.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3005702.png)


![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B3005707.png)


![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B3005713.png)

![1-Spiro[2.2]pentan-2-ylethanone](/img/structure/B3005717.png)
![2-[[5-(3-Methoxyphenyl)-1H-pyrazol-4-yl]methyl-prop-2-ynylamino]ethanol](/img/structure/B3005718.png)
